molecular formula C5H4Cl2N2S B1458650 3,5-Dichloro-2-(methylthio)pyrazine CAS No. 1523571-95-0

3,5-Dichloro-2-(methylthio)pyrazine

Cat. No.: B1458650
CAS No.: 1523571-95-0
M. Wt: 195.07 g/mol
InChI Key: PQLRMONOENCBFX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(methylthio)pyrazine (CAS 1523571-95-0) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. With the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 , this compound features a pyrazine core strategically functionalized with chlorine and methylthio groups to facilitate diverse chemical modifications. Its structure is characterized by the SMILES notation CSc1ncc(nc1Cl)Cl . This compound serves as a key synthetic intermediate for constructing more complex molecules. Its unique reactivity profile allows researchers to utilize it in various cross-coupling reactions and nucleophilic substitutions, making it particularly useful in the synthesis of potential pharmaceuticals and agrochemicals . The presence of two chlorine atoms at the 3 and 5 positions of the pyrazine ring offers distinct sites for sequential functionalization, enabling the development of compound libraries for biological activity screening. The methylthio group at the 2-position provides an additional vector for molecular diversification and can influence the electronic properties of the entire system. This product is intended For Research Use Only and is not for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLRMONOENCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285133
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-95-0
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
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The Significance of Pyrazine Derivatives in Contemporary Chemical Research

Pyrazine (B50134) derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, are of paramount importance in modern chemical research. mdpi.com Their significance stems from their wide-ranging biological activities and their utility as building blocks in the synthesis of more complex molecules. tandfonline.comresearchgate.netlifechemicals.com

These compounds are integral to the fields of medicinal chemistry and materials science. lifechemicals.com In medicinal chemistry, pyrazine-containing structures are found in a variety of pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties. tandfonline.commdpi.comnih.gov The pyrazine ring is a key pharmacophore in several approved drugs, highlighting its importance in drug discovery and development. mdpi.comrsc.org For instance, pyrazinamide (B1679903) is a crucial frontline drug for the treatment of tuberculosis. lifechemicals.com

Beyond pharmaceuticals, pyrazine derivatives are vital in the development of new materials. researchgate.netlifechemicals.com Their unique electronic properties make them suitable for applications in organic electronics, such as in the creation of polymers and light-responsive materials for use in optical and photovoltaic devices. lifechemicals.com The versatility of the pyrazine scaffold allows for a wide array of substitutions, enabling the fine-tuning of their physical and chemical properties for specific applications. mdpi.com

An Overview of Substituted Pyrazines: a Review of Academic Importance

Substituted pyrazines, which are pyrazine (B50134) rings with one or more hydrogen atoms replaced by other functional groups, are a focal point of extensive academic research. researchgate.net The nature and position of these substituents dramatically influence the molecule's properties and reactivity, leading to a vast and diverse chemical space. mdpi.com

The academic importance of substituted pyrazines is underscored by the sheer volume of research dedicated to their synthesis and characterization. tandfonline.comresearchgate.net Chemists continuously explore new methods to create novel substituted pyrazines with tailored functionalities. These synthetic efforts are often driven by the quest for new therapeutic agents, with researchers designing and testing derivatives for enhanced biological efficacy and reduced toxicity. nih.govrsc.org

Furthermore, substituted pyrazines are crucial intermediates in the synthesis of more complex heterocyclic systems. tandfonline.com The reactivity of the pyrazine ring, often modulated by its substituents, allows for a variety of chemical transformations, including coupling reactions, which are fundamental in organic synthesis. tandfonline.com This makes them valuable tools for constructing intricate molecular architectures.

Establishing the Research Context of 3,5 Dichloro 2 Methylthio Pyrazine Within Heterocyclic Chemistry

Methodologies for Pyrazine Ring Functionalization

The functionalization of the pyrazine ring can be achieved through various synthetic routes, including classical condensation reactions and modern cross-coupling techniques. researchgate.netresearchgate.net The traditional synthesis of the pyrazine core often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net However, for creating substituted and functionalized pyrazines, direct modification of a pre-formed pyrazine ring is often more efficient.

Key strategies for pyrazine functionalization include:

C-N bond formation : This is a common method for introducing nitrogen-containing substituents onto the pyrazine ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : Halogenated pyrazines are particularly susceptible to SNAr, allowing for the introduction of a wide variety of nucleophiles.

Transition Metal-Catalyzed Cross-Coupling : Reactions like Suzuki-Miyaura and Stille coupling have become powerful tools for creating C-C bonds on the pyrazine ring. researchgate.net

These methodologies provide a versatile toolkit for chemists to access a diverse array of pyrazine derivatives.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of electron-deficient aromatic systems like pyrazines. nih.gov The presence of two nitrogen atoms in the pyrazine ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles. nih.govyoutube.com This effect is further enhanced by the presence of halogen substituents, which act as good leaving groups.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly for heterocycles with good leaving groups like chlorine or bromine. nih.gov For halogenated pyrazines, the reaction proceeds by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the displacement of the halide ion. youtube.com The reactivity of chloroazines in SNAr reactions is significantly enhanced by the ring's aza nitrogens through both inductive and mesomeric effects. researchgate.net

The introduction of sulfur-based functional groups onto the pyrazine ring is often accomplished through SNAr reactions with thiolate nucleophiles. The synthesis of 2-(methylthio) derivatives, such as the title compound this compound, involves the reaction of a corresponding chloropyrazine with a methylthiolate source.

For instance, the reaction of a dichloropyrazine with sodium methylthiolate (NaSMe) would lead to the substitution of one of the chlorine atoms with a methylthio (-SMe) group. The regioselectivity of this substitution is influenced by the electronic environment of the carbon atoms on the pyrazine ring. The presence of the nitrogen atoms deactivates the adjacent carbon atoms towards nucleophilic attack, often directing the substitution to other positions. Reactions of chloroazines with bisulfide (HS⁻) and polysulfides (Sₙ²⁻) have been studied, demonstrating that these sulfur nucleophiles readily displace chlorine atoms in an SₙAr mechanism. researchgate.net While specific literature detailing the direct synthesis of this compound via this method was not found in the provided sources, the synthesis of analogous 5-halo-2-(methylthio)pyrazines implies this well-established synthetic route. rsc.org

Innovative Approaches to Pyrazine Derivatives

Research in pyrazine synthesis continues to evolve, with new and innovative methods being developed to improve efficiency, selectivity, and environmental friendliness. researchgate.netresearchgate.net

One area of innovation is the use of biocatalysts and chemo-enzymatic strategies, which offer a green alternative to traditional chemical catalysis for synthesizing nitrogenous heterocycles. researchgate.net Another advanced approach is the direct C-H activation/functionalization of the pyrazine ring. This strategy avoids the need for pre-functionalized halopyrazines, allowing for the direct coupling of a C-H bond with a reaction partner. For instance, a palladium-catalyzed C-H/C-H coupling has been utilized between a protected indole (B1671886) and a pyrazine N-oxide. mdpi.com

Biomimetically inspired syntheses also represent an innovative direction. A synthesis of 2,5-disubstituted pyrazine alkaloids was achieved through the homodimerization of α-amino aldehydes, mimicking a potential biosynthetic pathway. nih.gov These cutting-edge methods are expanding the synthetic toolbox and enabling the creation of previously inaccessible pyrazine structures.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach is characterized by high atom economy, reduced waste generation, and simplified purification procedures compared to traditional multi-step syntheses. While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs have been successfully applied to the synthesis of analogous substituted pyrazines.

A notable example involves the sequential dilithiation-addition to a dichloropyrazine core, allowing for the introduction of multiple different functional groups in a one-pot fashion. nih.gov For instance, the dimetalation of 2,6-dichloropyrazine (B21018) at low temperatures, followed by the sequential addition of different electrophiles, can lead to the formation of highly substituted pyrazines. nih.gov When disulfides are employed as one of the electrophiles, a tandem reaction sequence can occur, resulting in the formation of bis(methylthio) derivatives. nih.gov This methodology highlights the potential for developing a one-pot synthesis of this compound by carefully selecting the starting materials and reaction conditions.

The following table summarizes a representative one-pot reaction for the synthesis of multisubstituted pyrazine C-nucleosides, demonstrating the potential of this strategy for creating complex pyrazine derivatives.

Starting MaterialReagentsKey IntermediatesProductRef.
2,6-Dichloropyrazine1. s-BuLi, TMEDA, THF, -100°C; 2. (MeS)₂; 3. Protected RibonolactoneDilithiated 2,6-dichloropyrazine5,6-bis-methylthio-2-chloro-3-(β-D-ribofuranosyl)pyrazine nih.gov

This data underscores the feasibility of introducing a methylthio group onto a dichloropyrazine ring within a one-pot sequence, a key step towards the target molecule.

Biomimetic Synthetic Pathways

Biomimetic synthesis is a strategic approach that emulates nature's biosynthetic pathways to construct complex molecules. engineering.org.cn This methodology often utilizes enzymatic catalysts or mimics enzymatic transformations to achieve high selectivity and efficiency under mild reaction conditions. While a direct biomimetic synthesis of this compound has not been reported, the principles of biomimetic chemistry offer valuable insights into the potential construction of analogous halogenated and thiolated pyrazine scaffolds.

The biosynthesis of many natural products containing a pyrazine ring, such as various alkaloids, often involves the dimerization of amino acid precursors. mdpi.com This natural strategy has inspired synthetic approaches to pyrazine cores. Furthermore, the enzymatic functionalization of aromatic rings, including halogenation and thiolation, is a well-established field that can be conceptually applied to pyrazine systems.

Enzymatic halogenation, for instance, is carried out by a class of enzymes known as halogenases. nih.govfrontiersin.orgnih.gov These enzymes can introduce halogen atoms onto specific positions of an aromatic ring with high regioselectivity, a process that is often challenging to achieve through traditional chemical methods. nih.gov Flavin-dependent halogenases, for example, are known to halogenate a variety of aromatic substrates. frontiersin.org Conceptually, a chemoenzymatic approach could be envisioned where a pyrazine precursor is first di-halogenated using a halogenase, followed by a subsequent enzymatic or chemical thiolation step.

The following table provides examples of enzymatic transformations that are relevant to the biomimetic synthesis of functionalized pyrazine analogues.

Enzyme ClassSubstrate TypeTransformationRelevance to Pyrazine SynthesisRef.
HalogenaseAromatic compoundsRegioselective halogenationPotential for selective dichlorination of a pyrazine core. nih.govnih.gov
Transaminaseα-DiketonesAmination to α-amino ketonesFormation of pyrazine precursors through dimerization.

The development of a biomimetic pathway for this compound would likely involve a multi-step enzymatic cascade, potentially starting from a simple pyrazine precursor or even acyclic building blocks. This approach remains a promising area for future research, offering the potential for a more sustainable and efficient synthesis of this and other highly functionalized pyrazine derivatives.

Electrophilic and Nucleophilic Reactivity at the Pyrazine Core

The pyrazine nucleus is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophiles and nucleophiles. Generally, the pyrazine ring is resistant to electrophilic aromatic substitution reactions, which would require harsh conditions and often result in low yields. The electron-withdrawing character of the nitrogen atoms deactivates the ring towards attack by electrophiles.

Conversely, the electron-deficient pyrazine core is highly susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms in this compound serve as excellent leaving groups, facilitating the displacement by a wide range of nucleophiles. The presence of the methylthio group at the 2-position further modulates the reactivity of the chlorine atoms at the 3- and 5-positions.

Regioselective Transformations of Dichloropyrazine Derivatives

A critical aspect of the chemistry of unsymmetrically substituted dichloropyrazines is the regioselectivity of nucleophilic substitution. In the case of 2-substituted 3,5-dichloropyrazines, the nature of the substituent at the 2-position governs the position of nucleophilic attack. acs.orgacs.org

Studies have shown that when the 2-position is occupied by an electron-donating group (EDG), such as a methyl or methoxy (B1213986) group, nucleophilic attack by amines occurs preferentially at the 3-position. acs.org The methylthio group (-SMe) in this compound is also considered an electron-donating group. Therefore, nucleophilic substitution is expected to proceed with high selectivity at the C-3 position. For instance, the reaction of 2-methyl-3,5-dichloropyrazine with various amines in the presence of a base like cesium fluoride (B91410) in DMSO results in the selective formation of the 3-amino derivative, with only minor amounts of the 5-amino isomer being observed. acs.org

Conversely, if the 2-position bears an electron-withdrawing group (EWG), such as a cyano or ester group, the nucleophilic attack is directed to the 5-position. acs.orgacs.orgresearchgate.net This predictable regioselectivity is a powerful tool for the controlled synthesis of specifically substituted pyrazine derivatives. Computational studies using the Fukui index have been shown to reliably predict the preferred site of reactivity in these systems. acs.org

Regioselectivity of Nucleophilic Aromatic Substitution on 2-Substituted 3,5-Dichloropyrazines acs.org
Substituent at C-2Type of SubstituentMajor Site of Nucleophilic AttackMinor Site of Nucleophilic Attack
-CH3Electron-Donating (EDG)C-3C-5
-OCH3Electron-Donating (EDG)C-3C-5 (often not observed)
-CNElectron-Withdrawing (EWG)C-5C-3
-COOCH3Electron-Withdrawing (EWG)C-5C-3
-SMe (predicted)Electron-Donating (EDG)C-3C-5

Chemical Modifications of the Methylthio Moiety

The methylthio group in this compound is itself a functional handle that can be readily modified, further expanding the synthetic utility of this scaffold. A common transformation of thioethers is their oxidation to the corresponding sulfoxides and sulfones. youtube.com This can be achieved using a variety of oxidizing agents. organic-chemistry.orgorganic-chemistry.org

For instance, controlled oxidation with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) can selectively produce the corresponding methylsulfinylpyrazine. youtube.com The use of stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the methylsulfonylpyrazine. organic-chemistry.orgrsc.org The resulting sulfoxides and sulfones have different electronic properties compared to the starting methylthio group, which can influence the reactivity of the pyrazine ring in subsequent reactions. Furthermore, the sulfone group can act as a good leaving group in certain nucleophilic substitution reactions.

Common Reagents for the Oxidation of Sulfides organic-chemistry.orgrsc.org
ReagentProductTypical Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalytic acid or metal catalyst; control of stoichiometry and temperature determines the product.
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometric amounts at low temperature for sulfoxide; excess for sulfone.
Potassium Permanganate (KMnO₄)SulfoneStrong oxidizing agent, typically leads to the sulfone.
Sodium Periodate (NaIO₄)SulfoxideMild and selective for the formation of sulfoxides.

Elaboration into Complex Polycyclic Pyrazine Architectures

The functional group handles on this compound make it an excellent starting material for the construction of more complex, fused polycyclic pyrazine systems. These polycyclic heterocycles are of significant interest in medicinal chemistry and materials science.

One common strategy involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a chloropyrazine with a terminal alkyne. The resulting alkynylpyrazine can then undergo an intramolecular cyclization to form a fused ring system. For example, derivatives of thieno[2,3-b]pyrazines can be synthesized from chloropyrazine precursors. mdpi.comnih.govipb.pt A tandem one-pot Sonogashira coupling and 6-endo-dig lactonization of a 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid with various alkynes has been reported to produce tricyclic lactones in good yields. nih.govipb.pt

Similarly, furo[2,3-b]pyrazines can be accessed through the cyclization of appropriately substituted pyrazines. researchgate.net For instance, the SNAr reaction of a dichloropyridine with ethyl 2-hydroxyacetate, followed by intramolecular cyclization, is a known route to furo[2,3-b]pyridines, and similar strategies can be envisioned for pyrazine analogs. nih.gov

The synthesis of pyrido[2,3-b]pyrazines, another important class of fused heterocycles, can also be achieved starting from functionalized pyrazines. rsc.orgrsc.org Multicomponent reactions have been developed to construct these systems efficiently. rsc.org These examples highlight the potential of this compound as a versatile building block for the synthesis of a wide array of complex polycyclic pyrazine architectures.

Computational and Theoretical Studies on 3,5 Dichloro 2 Methylthio Pyrazine and Pyrazine Analogs

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For pyrazine (B50134) derivatives, these approaches elucidate the complex interplay of electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of pyrazine and its analogs. semanticscholar.orgijournalse.org DFT calculations are employed to optimize molecular geometries, providing precise information on bond lengths and angles. For instance, studies on various pyrazine derivatives have utilized the B3LYP functional combined with basis sets like 6-311G++(d,p) to accurately predict their structures. semanticscholar.org

These calculations are not limited to geometry; they are also used to determine a wide array of electronic properties. This includes the calculation of NBO (natural bond orbitals) charges, dipole moments, and heats of formation, which are crucial for understanding the molecule's polarity and stability. semanticscholar.org DFT methods have also been successfully applied to study the interaction of low-energy electrons with pyrazine and its halo derivatives, providing insights into their electron affinities. mostwiedzy.pl The versatility of DFT makes it an indispensable tool in the computational study of pyrazine compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. semanticscholar.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrazine derivatives, FMO analysis helps in predicting their reactive sites and understanding their behavior in various chemical environments. semanticscholar.orgresearchgate.netresearchgate.net The delocalization of the conjugated π-electron system in pyrazine derivatives can be further understood through the analysis of these frontier orbitals. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrazine Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazine-7.12-0.546.58
2-Methylpyrazine-6.98-0.456.53
2,5-Dimethylpyrazine-6.85-0.386.47
2-Chloropyrazine-7.35-1.156.20

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the typical data obtained from FMO analysis. Actual values would be derived from specific DFT calculations.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A).

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are invaluable for predicting the regioselectivity of chemical reactions involving substituted pyrazines. acs.org Studies on pyrazine derivatives often involve the calculation of these descriptors to correlate with their observed chemical behavior and biological activity. semanticscholar.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. semanticscholar.orgijournalse.org For pyrazine analogs, QSAR and QSPR studies have been instrumental in identifying key structural features that govern their activities and properties. researchgate.netnih.govasianpubs.org

These models are developed by establishing a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity or property. nih.gov For example, QSAR models have been successfully created for pyrazine derivatives to predict their antiproliferative activity, with statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) showing high correlation between predicted and experimental values. semanticscholar.org Similarly, 2D-QSPR models have been established for pyrazine derivatives to analyze their odor thresholds. ijournalse.org These computational models are powerful for screening virtual libraries of compounds and prioritizing the synthesis of new, potentially more active pyrazine analogs.

Computational Prediction of Spectroscopic Signatures

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, including infrared (IR), Raman, and ultraviolet-visible (UV-vis) spectra. For pyrazine and its analogs, theoretical calculations of vibrational frequencies and electronic transitions are crucial for assigning experimental spectral bands and understanding the underlying molecular vibrations and electronic excitations. researchgate.net

By employing methods like DFT, it is possible to simulate the IR spectrum of a molecule, which can then be compared with experimental data for structural validation. Similarly, time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-vis), providing information about the energies and intensities of electronic transitions. researchgate.net These computational predictions are invaluable for identifying unknown compounds and for gaining a deeper understanding of the relationship between a molecule's structure and its spectroscopic properties.

Table 2: Predicted Spectroscopic Data for a Generic Disubstituted Pyrazine

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC-H stretch~3050-3100 cm⁻¹
C=N stretch~1520-1580 cm⁻¹
C-Cl stretch~600-800 cm⁻¹
C-S stretch~600-750 cm⁻¹
UV-vis Spectroscopyπ → π* transition~260-280 nm
n → π* transition~300-330 nm

Note: These are generalized ranges for pyrazine derivatives. Specific values for 3,5-Dichloro-2-(methylthio)pyrazine would require dedicated calculations.

Pharmacological and Agrochemical Investigations of 3,5 Dichloro 2 Methylthio Pyrazine and Pyrazine Containing Compounds

Anticancer Activities and Molecular Mechanisms

Pyrazine (B50134) derivatives have emerged as a promising class of compounds in oncology, with research demonstrating their ability to inhibit cancer cell growth through various mechanisms.

The antiproliferative activity of pyrazine-containing compounds has been evaluated against a multitude of cancer cell lines. For instance, a series of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives, which contain a pyrazine-like triazine ring, were screened for their anticancer effects across 60 human tumor cell lines by the National Cancer Institute. One of the most potent compounds identified was 2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile, which demonstrated significant growth inhibition against leukemia, CNS cancer, and breast cancer cell lines.

In another study, a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was investigated for its effects on human chronic myeloid leukemia K562 cells. The compound was found to inhibit the viability of these cells with an IC50 value of 25µM after 72 hours of treatment. Similarly, a series of 3-trifluoromethyl-5,6-dihydro-triazolo pyrazine derivatives were synthesized and screened for their anticancer properties against human colon cancer cell lines HCT-116 and HT-29, with one compound, RB7, showing remarkable activity on HT-29 cells with an IC50 range of 6.587 to 11.10 µM.

Table 1: Antiproliferative Activity of Selected Pyrazine-Containing Compounds

Compound/Derivative Cancer Cell Line(s) Key Findings Reference(s)
2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile Leukemia (CCRF-CEM, K-562, RPMI-8226, SR), CNS Cancer (SF-539), Breast Cancer (T-47D) Highly potent with log GI50 < -8.00 to -7.64
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) Human leukemia K562 Inhibited viability with an IC50 of 25µM in 72h
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivative (RB7) Human colon cancer HT-29 IC50 range of 6.587 to 11.10 µM
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) Human colon carcinoma (SW680, SW620, HCT116) Growth inhibition observed at 72h
2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Various (60 cell line panel) 5 of 26 compounds effectively inhibited growth of certain cancer cell lines

The anticancer effects of many pyrazine derivatives are mediated through the induction of apoptosis, or programmed cell death. The pyrazine derivative 2-mOPP was shown to induce apoptosis in K562 leukemia cells. This was confirmed through morphological changes, DNA fragmentation, and an increase in the sub-G1 cell population, which is indicative of apoptosis. The study further elucidated the molecular mechanism, revealing that the compound down-regulated the expression of the anti-apoptotic proteins Bcl2 and Survivin, while up-regulating the pro-apoptotic protein Bax.

Similarly, the 3-trifluoromethyl-5,6-dihydro-triazolo pyrazine derivative, RB7, was found to induce the mitochondrial apoptotic pathway in HT-29 colon cancer cells. This was achieved by up-regulating Bax and down-regulating Bcl2, which ultimately led to the activation of Caspase 3, a key executioner caspase in the apoptotic cascade. These findings highlight the potential of pyrazine derivatives to target critical regulators of apoptosis in cancer cells.

Herbicidal Properties and Photosynthesis Inhibition

Pyrazine-containing compounds have also been explored for their potential as herbicides. The pyrazine ring is considered essential for the herbicidal activity in certain classes of compounds.

Research into 2,3-dicyanopyrazines has shed light on the structure-activity relationships that govern their herbicidal effects. Studies on a series of 2,3-dicyano-5-substituted pyrazines revealed that their activity against barnyard grass showed a parabolic dependence on the hydrophobic nature of the substituent at the 5-position of the pyrazine ring. This suggests that the compound's ability to traverse lipid and aqueous environments within the plant is crucial for its biological action. Further studies on 6-substituted 5-ethylamino and 5-propylamino-2,3-dicyanopyrazines indicated that these compounds typically induce chlorosis in young shoots and inhibit their growth. The potency of these compounds was found to be influenced by the hydrophobic and steric properties of the substituents at the 6-position of the pyrazine ring.

In a different class of heterocyclic herbicides, pyrazolylpyrimidine derivatives, the substituent at the 6-position of the pyrimidine (B1678525) ring was found to be critical for their bleaching activities. The presence of an alkynyloxy group was important for this effect, and its replacement with other groups like alkoxy, amino, or alkylthio diminished the activity. However, compounds with an amino group at this position showed excellent inhibition of weed root growth.

Table 2: Structure-Activity Relationships in Herbicidal Pyrazines and Related Heterocycles

Compound Class Key Structural Feature for Activity Observed Herbicidal Effect Reference(s)
2,3-Dicyano-5-substituted pyrazines Hydrophobic substituent at the 5-position Inhibition of barnyard grass growth
6-Substituted 5-ethylamino/propylamino-2,3-dicyanopyrazines Hydrophobic and steric parameters of the substituent at the 6-position Chlorosis and growth inhibition of barnyard grass
Pyrazolylpyrimidine derivatives Alkynyloxy group at the 6-position of the pyrimidine ring Bleaching activities
Pyrazolylpyrimidine derivatives Amino group at the 6-position of the pyrimidine ring Inhibition of weed root growth

Herbicides that inhibit photosynthesis disrupt the plant's ability to produce energy by targeting components of the photosynthetic electron transport chain. These inhibitors often bind to the D1 quinone-binding protein within photosystem II, leading to a blockage of electron flow. This results in the production of reactive oxygen species that cause rapid cellular damage, manifesting as chlorosis and necrosis, typically starting from the leaf margins of older leaves.

Antimicrobial Efficacy

The pyrazine scaffold is also a key component in the development of new antimicrobial agents.

Bacterial secretion systems are complex molecular machines that bacteria use to transport proteins and other virulence factors into the host cell or the extracellular environment. Targeting these systems represents a promising strategy for developing new antibacterial therapies. While direct inhibition by 3,5-Dichloro-2-(methylthio)pyrazine has not been reported, studies on other compounds have demonstrated the potential of targeting these pathways. For example, the platinum complex cisplatin (B142131) has been shown to be a potent inhibitor of the Cag type IV secretion system in Helicobacter pylori. This inhibition was found to be rapid and could interfere with an ongoing secretion process.

Research on pyrazine derivatives has demonstrated their broad-spectrum antimicrobial activity. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. Some of these compounds showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, compound 2e from this series exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which were comparable to the antibiotic ampicillin. The antibacterial effects of 1,2,4-triazole (B32235) derivatives, a component of these compounds, are thought to involve the destruction of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.

Table 3: Antimicrobial Activity of Selected Pyrazine-Containing Compounds

Compound/Derivative Target Organism(s) MIC (µg/mL) Reference(s)
Triazolo[4,3-a]pyrazine derivative (2e) Staphylococcus aureus 32
Triazolo[4,3-a]pyrazine derivative (2e) Escherichia coli 16
Pyrazine-2-carboxylic acid derivative (P4) C. albicans 3.125
Pyrazine-2-carboxylic acid derivative (P10) C. albicans 3.125
Pyrazoline and Hydrazone derivatives Various bacteria and fungi 32-512

Tuberculostatic Activity

The pyrazine ring is a core structural motif in a number of compounds with demonstrated biological activity, including activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific studies on the tuberculostatic activity of this compound are not extensively detailed in publicly available literature, the broader class of pyrazine derivatives has been a subject of interest in the development of new antitubercular agents.

Research into pyrazine-containing compounds has revealed that structural modifications to the pyrazine core can significantly influence their antimycobacterial potency. For instance, studies on N-pyrazinylthiourea derivatives have shown in vitro tuberculostatic activity. nih.gov These compounds, derived from 2-aminopyrazine (B29847) precursors, exhibited minimum inhibitory concentration (MIC) values ranging from 8 µg/cm³ to 1000 µg/cm³. nih.gov This suggests that the pyrazine nucleus can serve as a scaffold for developing new tuberculostatic agents.

Furthermore, investigations into derivatives of 3-alkylthio- and 3-phenylthiopyrazine-2-carboxylic acids have also been conducted to evaluate their tuberculostatic activity. nih.gov This line of research is particularly relevant as it involves a thiopyrazine structure, bearing some resemblance to this compound. The exploration of various derivatives of these pyrazine carboxylic acids indicates a continued effort to identify novel pyrazine-based compounds with potential therapeutic value against tuberculosis. nih.gov

The general importance of the pyrazine scaffold is underscored by the fact that pyrazinamide (B1679903) is a first-line drug used in the treatment of tuberculosis. The mechanism of action of pyrazinamide is unique, and it has prompted further investigation into other pyrazine derivatives as potential leads for new anti-tuberculosis drugs. The development of novel pyrazole-containing compounds has also shown promise against Mycobacterium tuberculosis, with some exhibiting low micromolar minimum inhibitory concentrations. nih.govresearchgate.net

Table 1: Tuberculostatic Activity of Selected Pyrazine Derivatives

Compound Class Activity Range (MIC) Reference
N-pyrazinylthiourea derivatives 8 - 1000 µg/cm³ nih.gov

Other Emerging Biological Activities

The pyrazine scaffold is a versatile pharmacophore that is present in numerous compounds with a wide array of biological activities beyond their tuberculostatic potential. tandfonline.comresearchgate.net Research has shown that pyrazine derivatives possess anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. mdpi.com The chemical versatility of the pyrazine ring allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. tandfonline.comresearchgate.net

In the realm of oncology, pyrazine derivatives have garnered significant attention as potential anticancer agents. nih.gov Their mechanism of action can be diverse, and they represent a promising class of heterocyclic compounds in the search for new cancer therapies. nih.gov

Pyrazine compounds have also been investigated for their anti-inflammatory effects. mdpi.com For example, certain pyrazine-containing derivatives have shown inhibitory activity against the overexpression of nitric oxide, a key mediator in inflammation. mdpi.com

Furthermore, the broad-spectrum antimicrobial activity of pyrazines is a significant area of study. nih.gov Some volatile pyrazine compounds have demonstrated the ability to induce a DNA damage response at high concentrations and a cell-wall damage response at lower concentrations in bacteria. nih.gov This suggests potential applications as antimicrobial agents.

The diverse biological activities of pyrazine derivatives highlight the importance of this heterocyclic core in medicinal chemistry. The continued exploration of new pyrazine-based compounds is likely to yield novel therapeutic leads for a variety of diseases. researchgate.netmdpi.com

Table 2: Overview of Emerging Biological Activities of Pyrazine Derivatives

Biological Activity Description References
Anticancer Pyrazine derivatives are being investigated as potential antineoplastic agents. nih.gov
Anti-inflammatory Certain pyrazine compounds have demonstrated anti-inflammatory properties. mdpi.com
Antibacterial Some pyrazines exhibit broad-spectrum antimicrobial activity. mdpi.comnih.gov
Antiparasitic The pyrazine scaffold has been explored for its antiparasitic potential. mdpi.com
Antioxidant Antioxidant properties have been reported for some pyrazine derivatives. mdpi.com

Advanced Applications of 3,5 Dichloro 2 Methylthio Pyrazine and Functionalized Pyrazines in Diverse Fields

Role in Photoredox Catalysis and Photocatalytic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. mdpi.com Functionalized pyrazines, particularly those designed with push-pull electronic structures, have proven to be highly effective as tunable organic photoredox catalysts. mdpi.comrsc.org These catalysts can act as both strong oxidants and reductants in their excited state, facilitating a wide range of chemical reactions. mdpi.com

A key strategy in developing organic photocatalysts is the design of molecules with strong intramolecular charge transfer (ICT) characteristics. Pyrazine (B50134) derivatives are ideal for this purpose, serving as the electron-accepting core. Symmetrical donor-acceptor-donor (D-A-D) chromophores, where electron-donating groups are attached to an electron-withdrawing pyrazine-based unit, exhibit tunable photophysical properties. nih.gov

Research has shown that fusing aromatic rings, such as benzene (B151609) or thiophene (B33073), to the pyrazine acceptor core significantly enhances ICT interactions. nih.gov This extension of the π-conjugation in a direction orthogonal to the main D-A-D backbone leads to a bathochromic (red) shift in the absorption spectrum, allowing the chromophore to absorb more of the visible light spectrum. nih.gov For instance, dicyanopyrazine (DPZ) derivatives featuring electron-donating moieties like 2-methoxythienyl exhibit broad visible light absorption and excellent redox properties, making them highly efficient photoredox catalysts. rsc.orgrsc.org The ability to systematically modify the donor, acceptor, and π-linker components allows for the fine-tuning of the catalyst's properties for specific applications. nih.gov

Table 1: Properties of Pyrazine-Based D-A-D Chromophores

Acceptor CoreDonor GroupsMaximum Absorption (λmax)Key FindingReference
Quinoxaline (Qx)Triphenylamine---Forms effective D-A-D structure. nih.gov
Thieno[3,4-b]pyrazine (B1257052) (TP)Triphenylamine---Thiophene fusion enhances ICT compared to benzene fusion. nih.gov
Thieno[3,4-b]quinoxaline (TQ)Triphenylamine716 nmFusion of thiophene onto a quinoxaline-based pyrazine creates a near-infrared dye. nih.gov
Dicyanopyrazine (DPZ)2-Methoxythienylup to 500 nmExhibits excellent redox properties and high catalytic efficiency. rsc.orgrsc.org

Functionalized pyrazine photocatalysts have been successfully employed in a variety of challenging organic transformations, including cross-dehydrogenative coupling (CDC) reactions. nih.gov These reactions form C-C bonds by coupling two different C-H bonds, offering an atom-economical alternative to traditional cross-coupling methods.

In a typical photoredox mechanism involving a dicyanopyrazine catalyst, the reaction is initiated by the visible-light excitation of the catalyst. rsc.org The excited catalyst then engages in a single-electron transfer (SET) with a substrate, such as an amine, to generate a radical cation. rsc.org This reactive intermediate can then participate in subsequent steps to form the desired product. The catalytic activities of DPZ-based systems have been demonstrated in benchmark CDC reactions with catalyst loadings as low as 0.01 mol%, highlighting their high efficiency. rsc.orgrsc.orgnih.gov

Furthermore, manganese pincer complexes have been used to catalyze the acceptorless dehydrogenative coupling of 2-amino alcohols to synthesize 2,5-disubstituted pyrazines, producing only water and hydrogen gas as byproducts. acs.orgnih.govnih.gov This method provides a sustainable and environmentally benign route to functionalized pyrazine derivatives. nih.gov

Development as Ligands for Metal Complexes

The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions, making pyrazine derivatives versatile ligands in coordination chemistry. The electronic properties and geometry of the resulting metal complexes can be precisely tuned by modifying the substituents on the pyrazine ligand. nih.gov

Researchers have developed novel pyrazine-based pincer ligands, such as 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine (tBu-PNzP), which form stable complexes with metals like iron. acs.org These complexes have shown catalytic activity in reactions such as the low-pressure hydrogenation of CO2 to formate, where the pyrazine backbone participates directly in the catalytic cycle through metal-ligand cooperation. acs.org

Ditopic pyrazine-based organometallic platinum(II) complexes have also been synthesized. acs.orgresearchgate.net These structures can act as building blocks for the self-assembly of larger supramolecular structures, such as metallamacrocycles. acs.org Such assemblies have potential applications in host-guest chemistry, for example, in the recognition and binding of nitroaromatic compounds. acs.org The introduction of a substituted pyrazine into a quinoline-based ligand has been shown to increase coordination capabilities, leading to the formation of 2D coordination polymers with interesting photoluminescent properties. mdpi.com

Table 2: Examples of Functionalized Pyrazine-Based Ligands and Their Applications

Ligand TypeMetalComplex ApplicationKey FeatureReference
Pincer (tBu-PNzP)Iron (Fe)Catalytic hydrogenation of CO2Metal-ligand cooperation involving the pyrazine core. acs.org
Ditopic OrganometallicPlatinum (Pt)Supramolecular self-assembly, host-guest chemistryForms metallamacrocycles capable of binding guest molecules. acs.orgresearchgate.net
N′-benzylidenepyrazine-2-carbohydrazonamideManganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni)Potential biological activityBidentate coordination via azomethine and pyrazine nitrogen atoms. nih.gov
2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylateCopper (Cu)Photoluminescent 2D coordination polymersIncreased coordination capability from the pyrazine moiety. mdpi.com

Potential in Materials Science (e.g., Photovoltaic Devices)

The strong electron-accepting character of the pyrazine ring makes its derivatives highly valuable for applications in optoelectronic materials, particularly for organic photovoltaic (OPV) devices. nih.gov Fused-ring thieno[3,4-b]pyrazines, in particular, are powerful building blocks for creating low band gap conjugated polymers, a critical requirement for efficient solar cells. nih.govresearchgate.net

These donor-acceptor (D-A) type polymers, where thieno[3,4-b]pyrazine acts as the acceptor unit, exhibit excellent charge-transport properties. rsc.org A series of oligomers based on thieno[3,4-b]pyrazine has been synthesized to model the structure-property relationships in these materials, revealing how conjugation length and composition affect their electronic and optical properties. rsc.orgresearchgate.net Recent work on an alkyl-chain-free variant of polythieno[3,4-b]pyrazine (PTP) produced via oxidative chemical vapor deposition resulted in a material with metallic charge-transport properties and a conductivity tenfold higher than previous state-of-the-art versions. rsc.org

Beyond polymers, pyrazine derivatives are being explored as components in various solar cell architectures. They have been used as organic photosensitizers in dye-sensitized solar cells (DSSCs) and as non-fullerene acceptors or solid additives in bulk heterojunction organic solar cells, demonstrating their versatility in the quest for low-cost, high-performance photovoltaic devices. nih.gov

Metabolism and Environmental Considerations for Pyrazine Derivatives

In vivo Metabolic Pathways of Pyrazines

In humans and animals, the pyrazine (B50134) ring itself is generally resistant to cleavage. nih.gov Instead, metabolic transformations primarily occur on the substituent groups attached to the pyrazine core. Common metabolic pathways include:

Oxidation: The alkyl side-chains of pyrazine derivatives are susceptible to oxidation. nih.gov For instance, methyl groups can be oxidized to form corresponding pyrazine-2-carboxylic acids. nih.gov This oxidative metabolism can also lead to the hydroxylation of the pyrazine ring. nih.govnih.gov

Conjugation: Following oxidation, the resulting metabolites often undergo conjugation to facilitate their excretion from the body. nih.gov These conjugation reactions typically involve the attachment of glucuronic acid or sulfate (B86663) to hydroxylated metabolites, or conjugation with glutathione (B108866). nih.govnih.gov In the case of some pyrazinone-containing compounds, metabolism has been shown to result in the formation of glutathione adducts. acs.org These conjugated products are more water-soluble and are readily excreted via the kidneys. nih.gov

A study on the metabolism of 2,3,5-trimethylpyrazine (B81540), a key flavor compound in coffee, identified (3,5-dimethylpyrazine-2-yl-)methyl-sulfate as a metabolite in human urine, indicating that side-chain oxidation and subsequent sulfation is a relevant metabolic route. nih.gov Research on a pyrido[3,4-b]pyrazine (B183377) derivative showed the observation of a metabolite with an M+16 peak in human liver S9 fraction, suggesting an oxidation reaction. acs.org

The table below summarizes the common metabolic pathways for pyrazine derivatives based on available research.

Metabolic PathwayDescriptionExample Compound StudiedResulting Metabolite
Side-chain Oxidation Oxidation of alkyl groups attached to the pyrazine ring.2-MethylpyrazinePyrazine-2-carboxylic acid nih.gov
Ring Hydroxylation Addition of a hydroxyl group to the pyrazine ring.General Pyrazine DerivativesHydroxypyrazine nih.govnih.gov
Glucuronidation Conjugation with glucuronic acid to increase water solubility for excretion.General Pyrazine DerivativesPyrazine-glucuronide conjugate nih.govnih.gov
Sulfation Conjugation with a sulfate group.2,3,5-Trimethylpyrazine(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate nih.gov
Glutathione Conjugation Conjugation with glutathione, often following an initial oxidation step.Pyrazinone-containing thrombin inhibitorGlutathione adducts acs.org

Environmental Impact and Degradation Studies

The environmental fate of pyrazine derivatives is an area of growing concern, particularly due to their widespread use as flavor and aroma compounds, which can lead to their release into the environment. nih.gov Pyrazines are known to contribute to the earthy and musty odors in drinking water. researchgate.net

While many pyrazines are considered natural and are formed during the heating of food, their persistence and potential for long-distance transport in the environment are not fully understood. nih.govresearchgate.net The environmental impact of chlorinated compounds, in general, is a significant concern due to their potential for persistence and toxicity. researchgate.netexlibrisgroup.com

Bacterial degradation is a key process for the removal of pyrazines from the environment. nih.gov Studies have successfully isolated bacteria capable of utilizing various substituted pyrazines as their sole source of carbon and energy. nih.govnih.gov For instance, a strain of Mycobacterium sp. was found to degrade 2,3-diethyl-5-methylpyrazine. nih.gov The degradation process was observed to be aerobic, and the initial step involved the formation of a hydroxylated metabolite, followed by ring cleavage and the release of ammonium. nih.gov

However, the complete degradation pathways for many pyrazines, especially the mechanisms of ring cleavage, are still largely unknown and require further investigation. nih.gov There is very little information available on the degradation of halogenated pyrazines specifically. The presence of chlorine atoms on the pyrazine ring of 3,5-dichloro-2-(methylthio)pyrazine would likely increase its recalcitrance to microbial degradation compared to non-chlorinated analogues.

The table below outlines key findings from environmental studies on pyrazine derivatives.

Research FocusKey FindingsExample Compound(s)
Occurrence in Water Pyrazines are detected in source and drinking water, contributing to earthy/musty odors. researchgate.net2,6-dimethyl-pyrazine, 2,3,5-trimethyl-pyrazine, 2-isobutyl-3-methoxy-pyrazine researchgate.net
Bacterial Degradation Certain bacteria can utilize pyrazines as a sole carbon and nitrogen source. nih.govnih.gov2,3-Diethyl-5-methylpyrazine, 2-ethyl-5(6)-methylpyrazine, 2,3,5-trimethylpyrazine nih.gov
Degradation Mechanism Degradation is often aerobic and initiated by hydroxylation, followed by ring cleavage. nih.gov2,3-Diethyl-5-methylpyrazine nih.gov
Persistence Chlorinated organic compounds can be persistent in the environment. researchgate.netexlibrisgroup.comGeneral Organochlorine Pesticides researchgate.net

Concluding Remarks and Future Research Outlook for 3,5 Dichloro 2 Methylthio Pyrazine Chemistry

Identification of Research Gaps and Opportunities

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound 3,5-dichloro-2-(methylthio)pyrazine. While general methodologies for the synthesis and reaction of substituted pyrazines are well-documented, detailed experimental data, including spectroscopic and reactivity profiles for this particular molecule, are scarce. This lack of specific information presents a clear opportunity for foundational research.

Key areas ripe for investigation include:

Definitive Synthesis and Characterization: The development and publication of a robust, high-yield synthesis for this compound is a primary necessity. This should be accompanied by comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) to provide a complete and reliable set of reference data.

Systematic Reactivity Studies: A systematic investigation into the reactivity of the chloro and methylthio substituents is needed. This includes exploring the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C-3 and C-5 positions and the outcomes of various cross-coupling reactions. nsf.gov Understanding the interplay between the directing effects of the methylthio group and the inherent reactivity of the dichloropyrazine core is crucial.

Biological Screening: There is a clear opportunity to screen this compound and its derivatives for a wide range of biological activities. Given that many pyrazine (B50134) derivatives exhibit pharmacological properties, exploring its potential as an anticancer, antimicrobial, or anti-inflammatory agent is a logical next step. researchgate.netnih.govexlibrisgroup.commdpi.com

Physicochemical Property Determination: Fundamental physicochemical properties, such as solubility, pKa, and logP, are essential for predicting its behavior in biological and material systems. The determination of these properties would be invaluable for future drug design and materials development.

Prospects for Novel Synthetic Methodologies

The synthesis of polysubstituted pyrazines can be challenging due to issues with regioselectivity and harsh reaction conditions. nih.govgoogle.com Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.

For this compound and its derivatives, promising avenues include:

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed cross-coupling reactions are valuable, the development of methods that offer greater control over regioselectivity on dichlorinated pyrazines is a key objective. nsf.govcrossref.orgsigmaaldrich.comsigmaaldrich.cn The use of novel ligands and catalyst systems could enable the selective functionalization of either the C-3 or C-5 position, providing access to a wider range of derivatives.

C-H Functionalization: Direct C-H functionalization represents a more atom-economical approach to modifying the pyrazine ring. Developing methods to selectively activate and functionalize the C-6 position of the this compound core would be a significant advancement.

Flow Chemistry and Continuous Manufacturing: The application of flow chemistry could offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for potentially hazardous reactions. This technology is well-suited for the industrial-scale production of valuable pyrazine intermediates.

Biocatalysis: The use of enzymes for the synthesis and modification of pyrazine derivatives is a growing area of interest. researchgate.net Biocatalytic methods can offer high selectivity and operate under mild, environmentally friendly conditions, providing a green alternative to traditional chemical synthesis.

Future Directions in Biological Activity Screening and Mechanism Elucidation

The pyrazine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govmdpi.com The unique substitution pattern of this compound makes it an interesting candidate for biological evaluation.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: The compound and its derivatives should be screened against a diverse range of biological targets, including cancer cell lines, pathogenic microbes (bacteria and fungi), and key enzymes involved in inflammatory diseases. mdpi.comnih.govnih.gov

Mechanism of Action Studies: For any identified bioactive compounds, elucidating the mechanism of action is crucial for further development. dntb.gov.ua This can involve target identification studies, enzymatic assays, and cellular imaging techniques to understand how the molecule exerts its biological effect.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazine ring, researchers can establish clear SARs. This knowledge is essential for optimizing the potency and selectivity of lead compounds and for designing new analogs with improved pharmacological profiles.

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

Emerging Avenues in Materials and Catalysis Applications

Beyond its biological potential, the electron-deficient nature of the pyrazine ring and the presence of coordinating heteroatoms make this compound a candidate for applications in materials science and catalysis.

Emerging research directions could include:

Organic Electronics: Pyrazine-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The electronic properties of this compound could be tuned through derivatization to create novel materials for these applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the sulfur atom of the methylthio group can act as ligands for metal ions. This could enable the synthesis of novel coordination polymers and MOFs with interesting structural and functional properties, such as gas storage, separation, or catalysis.

Catalyst Ligand Development: The pyrazine moiety can be incorporated into ligands for transition metal catalysts. The electronic and steric properties of the this compound scaffold could be exploited to develop new catalysts with enhanced activity or selectivity for a variety of organic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.